molecular formula C23H30N6O7S B11830901 [3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate

[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate

Cat. No.: B11830901
M. Wt: 534.6 g/mol
InChI Key: UHBGDLYXDPXFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines azido, pyrimidinyl, oxolan, and benzoate groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the oxolan and pyrimidinyl intermediates, followed by the introduction of the azido group and the benzoate esterification. Common reagents used in these reactions include azides, pyrimidines, and benzoic acid derivatives. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: Reduction of the azido group can yield amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the azido and benzoate moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study biochemical pathways and molecular interactions. Its azido group allows for bioorthogonal labeling, enabling researchers to track and visualize biological processes in living cells.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials and technologies. Its unique chemical properties make it suitable for applications in fields such as electronics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, allowing for the selective modification of biomolecules. The pyrimidinyl and benzoate moieties may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C23H30N6O7S

Molecular Weight

534.6 g/mol

IUPAC Name

[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate

InChI

InChI=1S/C23H30N6O7S/c1-4-10-28(11-5-2)37(33,34)17-8-6-16(7-9-17)22(31)35-14-19-18(26-27-24)12-20(36-19)29-13-15(3)21(30)25-23(29)32/h6-9,13,18-20H,4-5,10-12,14H2,1-3H3,(H,25,30,32)

InChI Key

UHBGDLYXDPXFLZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.